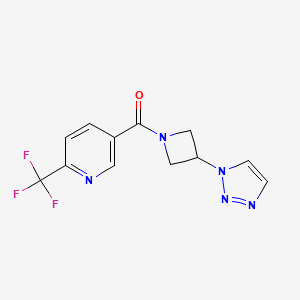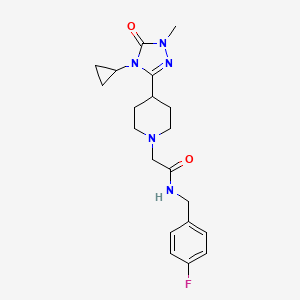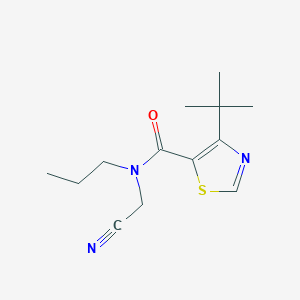![molecular formula C24H26N6 B2917575 1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine CAS No. 612524-20-6](/img/structure/B2917575.png)
1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine is a member of piperazines.
Aplicaciones Científicas De Investigación
Antiviral Applications
Pyrazolo[3,4-d]pyrimidines have shown promise as potent antiviral agents, particularly against enteroviruses. A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity, revealing specific inhibition of human enteroviruses, including coxsackieviruses, with some derivatives inhibiting enterovirus replication at nanomolar concentrations. The structure-activity relationship analysis emphasized the significance of the phenyl group and the hydrophobic diarylmethyl group in enhancing antienteroviral activity (Chern et al., 2004).
Antibacterial Applications
Research into the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives uncovered their efficacy against both gram-positive and gram-negative bacteria. Synthesized compounds demonstrated inhibitory effects comparable to or surpassing standard antibiotics, with certain derivatives showing potent activity against pathogens like Streptococcus pyogenes and Pseudomonas aeruginosa. This indicates their potential as novel antibacterial agents (Beyzaei et al., 2017).
Enzyme Inhibition for Therapeutic Applications
A notable application of pyrazolo[3,4-d]pyrimidines is their role as enzyme inhibitors, which has significant implications for drug development. For example, derivatives have been explored for their potential to inhibit phosphodiesterase-5 (PDE-5), offering a basis for developing treatments for conditions such as erectile dysfunction. The structure-activity relationship studies have identified compounds with sub-nanomolar inhibitory activity against PDE-5, underscoring the therapeutic potential of this class of compounds (Su et al., 2021).
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-18-3-7-20(8-4-18)16-30-24-22(15-27-30)23(25-17-26-24)29-13-11-28(12-14-29)21-9-5-19(2)6-10-21/h3-10,15,17H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUEASMVVJXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2917495.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2917499.png)
![2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2917502.png)

![N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2917508.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2917509.png)
![1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2917510.png)
![1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2917513.png)

![2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917515.png)
